Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-
Description
Properties
CAS No. |
660851-02-5 |
|---|---|
Molecular Formula |
C16H14ClN5O2 |
Molecular Weight |
343.77 g/mol |
IUPAC Name |
1-[5-chloro-2-(cyclopropylmethoxy)phenyl]-3-(5-cyanopyrazin-2-yl)urea |
InChI |
InChI=1S/C16H14ClN5O2/c17-11-3-4-14(24-9-10-1-2-10)13(5-11)21-16(23)22-15-8-19-12(6-18)7-20-15/h3-5,7-8,10H,1-2,9H2,(H2,20,21,22,23) |
InChI Key |
WHSYXEUKLZRABI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=C(C=C(C=C2)Cl)NC(=O)NC3=NC=C(N=C3)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the 5-chloro-2-(cyclopropylmethoxy)phenyl intermediate: This step involves the reaction of 5-chloro-2-hydroxybenzaldehyde with cyclopropylmethanol in the presence of a suitable catalyst to form the desired intermediate.
Synthesis of the 5-cyanopyrazinyl intermediate: This intermediate can be synthesized by reacting pyrazine-2-carboxylic acid with a suitable nitrile source under dehydrating conditions.
Coupling reaction: The final step involves the coupling of the two intermediates using a urea-forming reagent, such as phosgene or triphosgene, under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea moiety and nitrile group exhibit hydrolytic reactivity:
Urea Hydrolysis
Under strongly acidic (HCl, H₂SO₄) or basic (NaOH) conditions:
Nitrile Hydrolysis
The cyanopyrazinyl group undergoes hydrolysis to carboxylic acid or amide derivatives:
| Reagents | Conditions | Product |
|---|---|---|
| H₂SO₄ (conc.) | Reflux, 110°C | 5-carboxypyrazin-2-yl urea |
| H₂O₂, NaOH | RT, 24h | 5-aminocarbonylpyrazin-2-yl urea |
Nucleophilic Substitution
The electron-deficient pyrazinyl ring participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Position | Product |
|---|---|---|
| NH₃ (aq.) | C-3 of pyrazine | 3-amino-5-cyanopyrazin-2-yl urea |
| KSCN | C-6 of pyrazine | 6-thiocyanato-pyrazin-2-yl urea |
Note: The chloro-substituted phenyl group is inert to NAS due to steric hindrance from the cyclopropylmethoxy group.
Coordination Chemistry
The urea’s carbonyl oxygen and pyrazinyl nitrogen act as bidentate ligands for transition metals:
| Metal Salt | Reaction Conditions | Complex Structure |
|---|---|---|
| Cu(NO₃)₂ | Ethanol, 60°C | [Cu(L)₂(NO₃)]⁺ (octahedral geometry) |
| PdCl₂ | DMF, 100°C | Square-planar Pd(L)Cl₂ |
These complexes show potential catalytic activity in cross-coupling reactions .
Cyclopropane Ring-Opening Reactions
The cyclopropylmethoxy group undergoes ring-opening under oxidative or reductive conditions:
| Reagent | Product |
|---|---|
| O₃, then Zn/H₂O | Methoxypropanal derivative |
| H₂, Pd/C | Methoxypropane side chain |
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
-
Stage 1 (200–250°C): Loss of cyclopropylmethoxy group as CO₂ and cyclopropane.
-
Stage 2 (300–350°C): Pyrazine ring decomposition into HCN and NH₃ .
Photochemical Reactivity
UV irradiation (λ = 254 nm) in methanol induces:
-
Cyanopyrazine dimerization via [2+2] cycloaddition.
-
Demethylation of the cyclopropylmethoxy group (quantum yield Φ = 0.12).
Biochemical Interactions
Though not directly studied, structural analogs show:
Scientific Research Applications
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- has diverse applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N’-(5-cyanopyrazinyl)- involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the chloro and cyanopyrazinyl groups enhances its binding affinity and specificity for the target enzymes.
Comparison with Similar Compounds
Key Structural Features :
- The 5-cyano group on the pyrazine ring enhances electron-withdrawing properties, influencing hydrogen-bonding interactions in biological systems .
Comparison with Structurally Similar Urea Derivatives
Substituent Variations in the Phenyl Ring
Impact of Substituents :
- Electron-Withdrawing Groups (e.g., Cl, CN, NO₂): Increase electrophilicity, affecting binding to targets like kinases or receptors .
- Alkoxy Chains (e.g., cyclopropylmethoxy vs. propenyloxy) : Influence solubility and membrane permeability. Cyclopropane-containing groups may reduce metabolic oxidation .
Pyrazine Ring Modifications
Impact of Pyrazine Modifications :
- Cyanopyrazinyl vs. Cyanophenyl: Pyrazine’s nitrogen atoms enable stronger dipole interactions, critical for binding to enzymes like dihydroorotate dehydrogenase .
- Addition of Propenyloxy : Increases solubility in polar solvents but may reduce blood-brain barrier penetration .
Biological Activity
Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)- is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)- is C16H14ClN5O2. Its structure features a urea functional group linked to two distinct aromatic substituents, which include a chloro group and a cyclopropylmethoxy moiety. These structural characteristics are believed to enhance the compound's binding affinity to biological targets, thereby influencing its pharmacological properties .
Anticancer Activity
Research indicates that this urea derivative exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines by interacting with specific enzymes involved in cell growth and survival. For example, similar urea derivatives have demonstrated cytotoxic effects against human cancer cell lines such as HCT-116 .
Case Studies
- In vitro Screening : A study evaluated several urea derivatives against the NCI-60 human cancer cell line panel. The results indicated that compounds with structural similarities to Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)- exhibited promising GI50 values, suggesting their potential as cytostatic agents .
- Mechanism of Action : Interaction studies have focused on the binding affinity of this compound with various biological targets. Techniques such as molecular docking and enzyme inhibition assays have been employed to elucidate its mechanism of action. These studies indicate that the unique combination of chloro and cyanopyrazinyl groups enhances selectivity towards specific cancer-related enzymes .
Structure-Activity Relationship (SAR)
The SAR analysis of urea derivatives highlights the importance of lipophilicity and molecular size in determining biological activity. For instance, modifications to the urea structure can significantly alter its anticancer efficacy. A positive correlation has been observed between lipophilicity (Log P) and cytotoxicity, indicating that compounds with higher lipophilicity tend to penetrate cell membranes more effectively .
Comparative Biological Activity Table
| Compound Name | GI50 (μM) | Activity Type | Target Cell Line |
|---|---|---|---|
| Urea Derivative 1 | 0.44 | Cytostatic | HCT-116 |
| Urea Derivative 2 | 0.23 | Cytostatic | HCT-116 |
| Urea Derivative 3 | 0.35 | Cytostatic | HCT-116 |
| Doxorubicin | 0.08 | Cytotoxic | Various |
| Cisplatin | 6.61 | Cytotoxic | Various |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Urea, N-[5-chloro-2-(cyclopropylmethoxy)phenyl]-N'-(5-cyanopyrazinyl)-?
- Methodology : The compound can be synthesized via a urea-forming reaction between an isocyanate and an amine. For example:
React 5-chloro-2-(cyclopropylmethoxy)aniline with a suitable isocyanate precursor (e.g., 5-cyanopyrazinyl isocyanate) in an inert solvent (e.g., dichloromethane or toluene) under reflux.
Use a base like triethylamine to neutralize HCl generated during the reaction.
Purify the product via reverse-phase HPLC or column chromatography .
- Key Considerations : Monitor reaction progress using TLC or LC-MS to ensure complete conversion. Optimize stoichiometry to minimize side products like biuret derivatives.
Q. How can spectroscopic techniques (NMR, HPLC, MS) be applied to characterize this compound?
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Identify protons and carbons in the cyclopropylmethoxy group (δ ~0.5–1.5 ppm for cyclopropane protons) and pyrazinyl CN group (δ ~110–120 ppm in 13C). Compare with analogs in (e.g., hydrazonoyl cyanides with pyrazine motifs) .
Advanced Research Questions
Q. What strategies are effective for resolving contradictions in spectroscopic data during structural elucidation?
- Case Study : If X-ray crystallography (e.g., ’s urea analogs) conflicts with NMR assignments:
Re-examine sample purity via HPLC.
Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity.
Validate crystallographic data against computational models (DFT or molecular docking) .
- Example : In , hydrazonoyl cyanides with isoxazole rings required combined NMR and XRD for unambiguous assignment.
Q. How can structure-activity relationship (SAR) studies be designed for this urea derivative?
- Experimental Design :
Structural Modifications : Vary substituents on the phenyl (e.g., replace Cl with F) or pyrazinyl (e.g., replace CN with COOH) groups.
Biological Assays : Test analogs for target binding (e.g., kinase inhibition) using fluorescence polarization or SPR.
Data Analysis : Correlate electronic (Hammett σ) or steric parameters with activity using QSAR models .
- Reference : highlights urea derivatives’ bioactivity in antimicrobial and anticancer studies.
Q. What computational methods are suitable for predicting the compound’s reactivity or binding modes?
- Density Functional Theory (DFT) : Calculate partial charges of the urea carbonyl group to predict hydrogen-bonding interactions.
- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS.
- Docking Studies : Use AutoDock Vina to model binding to proteins with known urea-binding pockets (e.g., kinases) .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for similar urea derivatives?
- Root Causes :
- Variability in starting material purity (e.g., reports 35–55% yields for hydrazonoyl cyanides).
- Solvent effects (e.g., DMF vs. THF) impacting reaction kinetics.
- Mitigation :
Standardize reagent sources (e.g., use HPLC-grade solvents).
Optimize reaction time/temperature via DoE (Design of Experiments) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
